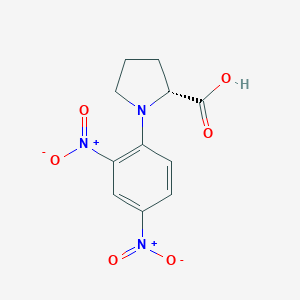

N-(2,4-Dinitrophenyl)-D-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-Dinitrophenyl)-D-proline is a synthetic organic compound characterized by the presence of a dinitrophenyl group attached to a D-proline moiety

Méthodes De Préparation

The synthesis of N-(2,4-Dinitrophenyl)-D-proline typically involves the reaction of D-proline with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

N-(2,4-Dinitrophenyl)-D-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The dinitrophenyl group can participate in substitution reactions, where other functional groups replace the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Applications De Recherche Scientifique

Biochemical Research

DNP-D-Pro is utilized as a tool for studying enzyme interactions and mechanisms. Its dinitrophenyl group enhances electrophilicity, making it a valuable substrate for investigating enzyme kinetics and binding affinities with various biological molecules. This property allows researchers to explore the roles of D-amino acids in metabolic pathways and their implications in biochemical processes.

Case Study: Enzyme Kinetics

In studies examining the racemization of D-amino acids, DNP-D-Pro has been employed to investigate the activity of racemases. For instance, the characterization of PLP-independent racemases has highlighted the importance of D-amino acids in metabolism and their potential therapeutic applications in neurological diseases .

Analytical Applications

DNP-D-Pro serves as a derivatization agent in chiral analysis, particularly for determining enantiomeric excess in amino acids. The compound facilitates high-throughput analyses by enabling rapid differentiation between D- and L-enantiomers through techniques such as mass spectrometry.

Table 1: Analytical Techniques Using DNP-D-Pro

| Technique | Application | Advantages |

|---|---|---|

| Electrospray Ionization | Rapid enantiomeric excess determination | Fast analysis (approx. 2 min/sample) |

| HPLC | Separation of D- and L-amino acids | High resolution |

| GC | Gas chromatography for amino acid analysis | Suitable for volatile compounds |

Therapeutic Potential

Research indicates that DNP-D-Pro may have implications in neurology , particularly concerning its effects on neurotransmitter metabolism. Studies have shown that both D- and L-proline influence dopamine and serotonin pathways, which are critical in managing stress responses and mood disorders .

Case Study: Neurological Effects

Investigations into the neurotoxic effects of proline enantiomers have revealed that while L-proline may enhance certain cognitive functions, D-proline can induce convulsions in animal models. This duality underscores the importance of understanding the specific roles of each enantiomer in therapeutic contexts .

Structural Studies

DNP-D-Pro is also used in structural biology to study peptide conformations. By substituting proline residues with DNP-D-Pro in peptides, researchers can analyze conformational dynamics using techniques like NMR spectroscopy.

Table 2: Structural Studies with DNP-D-Pro

| Study Type | Focus Area | Outcome |

|---|---|---|

| NMR Spectroscopy | Conformational analysis of peptides | Insights into peptide dynamics |

| X-ray Crystallography | Crystal structure determination | Structural insights on proline analogs |

Mécanisme D'action

The mechanism of action of N-(2,4-Dinitrophenyl)-D-proline involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The proline moiety may interact with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N-(2,4-Dinitrophenyl)-D-proline can be compared with other similar compounds, such as:

2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the proline moiety.

Dinitrophenyl derivatives: Various derivatives with different functional groups exhibit unique properties and applications.

Proline derivatives: Compounds with proline moieties but different substituents show varying biological activities. The uniqueness of this compound lies in the combination of the dinitrophenyl and proline groups, which confer distinct chemical and biological properties .

Propriétés

Numéro CAS |

10189-66-9 |

|---|---|

Formule moléculaire |

C11H11N3O6 |

Poids moléculaire |

281.22 g/mol |

Nom IUPAC |

(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |

Clé InChI |

MVZXUWLTGGBNHL-SECBINFHSA-N |

SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

SMILES isomérique |

C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

SMILES canonique |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Synonymes |

N-(2,4-Dinitrophenyl)-D-proline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.